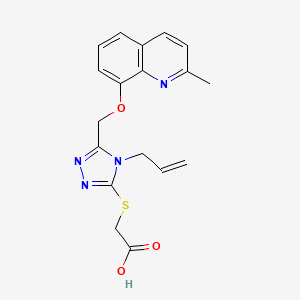![molecular formula C16H15F3N2O3S B3471361 N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3471361.png)
N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound with a molecular formula of C16H15F3N2O3S This compound is characterized by the presence of a trifluoromethyl group and a dimethylsulfamoyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final step involves coupling the intermediate products to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide
- N-[4-(dimethylsulfamoyl)phenyl]-4-(2-phenylethoxy)benzamide
Uniqueness
N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the specific combination of the trifluoromethyl and dimethylsulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-21(2)25(23,24)14-8-6-13(7-9-14)20-15(22)11-4-3-5-12(10-11)16(17,18)19/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZZBYVFVIVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3471279.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-chloro-2-nitrobenzamide](/img/structure/B3471281.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3471284.png)
![methyl 5-methyl-2-[(phenoxycarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B3471294.png)

![3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B3471315.png)
![4-({2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3471327.png)

![ethyl 4-(4-ethylphenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3471346.png)
![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B3471347.png)
![methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B3471350.png)
![2,2-diphenyl-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B3471356.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B3471368.png)

